Methyl 1,5-dimethyl-2-naphthoate
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Overview
Description
Methyl 1,5-dimethyl-2-naphthoate is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups and a methyl ester functional group on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,5-dimethyl-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 1,5-dimethyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dimethyl-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Methyl 1,5-dimethyl-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 1,5-dimethyl-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-1-naphthoate
- Methyl 1-methoxy-2-naphthoate
Comparison
Methyl 1,5-dimethyl-2-naphthoate is unique due to the specific positioning of its methyl groups and ester functional group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
Biological Activity
Methyl 1,5-dimethyl-2-naphthoate is a naphthoate ester characterized by its unique chemical structure, which includes a naphthalene ring with two methyl groups at the 1 and 5 positions and a methoxycarbonyl group at the 2 position. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial properties, metabolic interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H12O2. The structural configuration contributes significantly to its reactivity and biological functions. The presence of the methoxycarbonyl group enhances its solubility and potential interactions with various biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that methyl-substituted naphthalenes, including this compound, demonstrate antimicrobial effects against various bacterial strains. These compounds can affect microbial metabolism and potentially lead to the formation of toxic metabolites during degradation processes.
- Metabolic Impact : The compound has been documented to influence microbial metabolism significantly. Certain bacterial strains can metabolize this compound, leading to various metabolic products that may have environmental implications.
- Antioxidant Activity : this compound has shown potential as an antioxidant by protecting biomembranes against lipid peroxidative damage through scavenging reactive free radicals .
Anticancer Activity
Recent studies have explored the anticancer properties of methyl-substituted naphthalenes. For example:
- Mechanism of Action : Research indicates that these compounds can suppress cancer cell proliferation by inhibiting NF-κB pathways, which are crucial in regulating genes associated with carcinogenesis. This inhibition leads to downregulation of proteins like COX-2 that are linked to tumor initiation and metastasis .
Anti-inflammatory Effects
This compound also exhibits significant anti-inflammatory effects:
- Inflammatory Pathways : It has been found to inhibit key inflammatory mediators such as NF-κB and various MAPK pathways (e.g., JNK and p38), which are involved in the inflammatory response in macrophages .
Comparative Data Table
Properties
CAS No. |
107777-20-8 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 1,5-dimethylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-9-5-4-6-12-10(2)13(14(15)16-3)8-7-11(9)12/h4-8H,1-3H3 |
InChI Key |
NMAYFYBIOIGLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C)C(=O)OC |
Origin of Product |
United States |
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